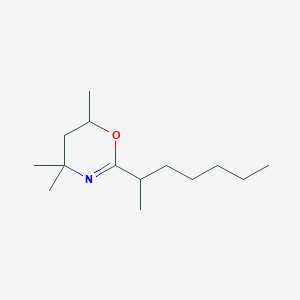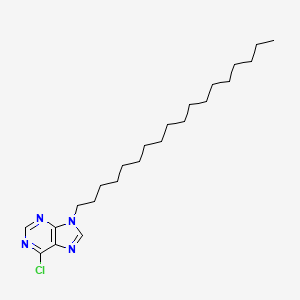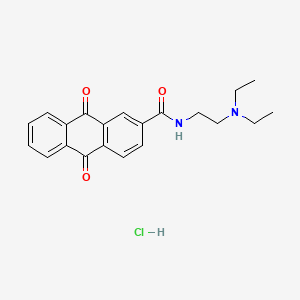
Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate is a complex organic compound that features a pyrimidine ring substituted with an amino group and a dichlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate typically involves multi-step organic reactions. One common approach is the selective displacement of chloride at the C4 position by tert-butyl N-(3-aminophenyl) carbamate, followed by further reactions to introduce the pyrimidine and piperidine moieties .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of metal-catalyzed reactions to ensure high yield and purity. The specific conditions, such as temperature, solvent, and catalysts, are optimized to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or other functional groups.
Substitution: Common substitution reactions involve the replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological profile .
Wissenschaftliche Forschungsanwendungen
Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an antidepressant or other therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to its pharmacological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities, including antiproliferative and antimicrobial properties.
Pyrimidino[4,5-d][1,3]oxazine derivatives: These compounds also feature a pyrimidine ring and are known for their diverse pharmacological activities.
Uniqueness
Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate is unique due to its specific substitution pattern and the presence of both piperidine and pyrimidine moieties. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .
Eigenschaften
Molekularformel |
C21H27Cl2N5O2 |
|---|---|
Molekulargewicht |
452.4 g/mol |
IUPAC-Name |
tert-butyl N-[1-[4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-yl]-4-methylpiperidin-4-yl]carbamate |
InChI |
InChI=1S/C21H27Cl2N5O2/c1-20(2,3)30-19(29)27-21(4)8-10-28(11-9-21)18-25-12-14(17(24)26-18)13-6-5-7-15(22)16(13)23/h5-7,12H,8-11H2,1-4H3,(H,27,29)(H2,24,25,26) |
InChI-Schlüssel |
YDZQOKJHFNQCLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(CC1)C2=NC=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)

![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)


![1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide](/img/structure/B13999454.png)



![(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13999465.png)


![2-[(Dimethylamino)methyl]-N1,N1,N3,N3-tetramethyl-1,3-propanediamine](/img/structure/B13999495.png)
